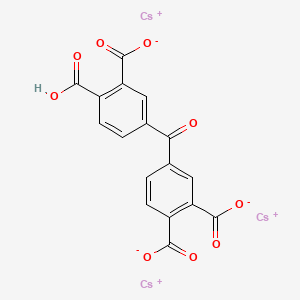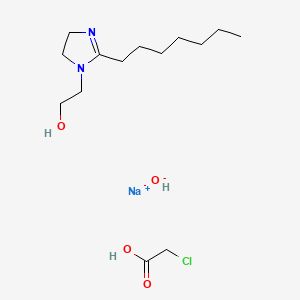
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, chloro-, reaction products with 2-heptyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide is a chemical compound with the molecular formula C14H28ClN2NaO4. This compound is known for its surfactant properties, making it useful in various industrial applications, particularly in detergents and cleaning agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of 2-chloroacetic acid with 2-heptyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide. The reaction typically occurs in an appropriate solvent at room temperature and continues until completion. The product is then isolated through filtration, crystallization, and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves continuous monitoring and control of temperature, pH, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes substitution reactions due to the presence of the chloro group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various imidazole derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a surfactant in the synthesis of various organic compounds.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of this compound is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing them to spread and penetrate more effectively. This property is particularly useful in cleaning applications, where it helps to remove dirt and grease from surfaces.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, chloro-, reaction products with 2-heptadecyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide .
- Acetic acid, chloro-, sodium salt, reaction products with 4,5-dihydro-1H-imidazole-1-ethanol .
Uniqueness
Compared to similar compounds, acetic acid, chloro-, reaction products with 2-heptyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide is unique due to its specific molecular structure, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring enhanced spreading and penetration.
Properties
CAS No. |
68608-64-0 |
|---|---|
Molecular Formula |
C12H24N2O.C2H3ClO2.HNaO C14H28ClN2NaO4 |
Molecular Weight |
346.82 g/mol |
IUPAC Name |
sodium;2-chloroacetic acid;2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide |
InChI |
InChI=1S/C12H24N2O.C2H3ClO2.Na.H2O/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15;3-1-2(4)5;;/h15H,2-11H2,1H3;1H2,(H,4,5);;1H2/q;;+1;/p-1 |
InChI Key |
QVYIAHOSBDIXIQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC1=NCCN1CCO.C(C(=O)O)Cl.[OH-].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


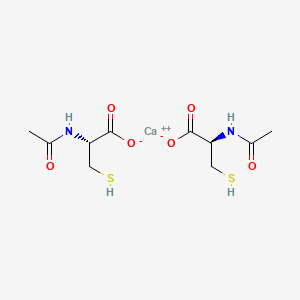
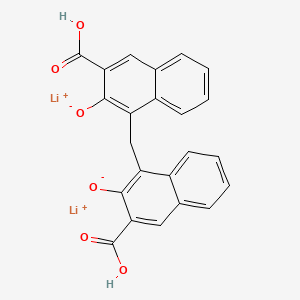
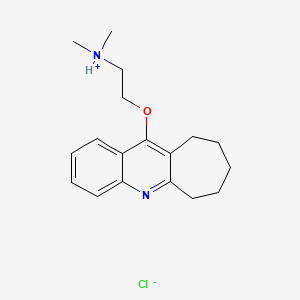
![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
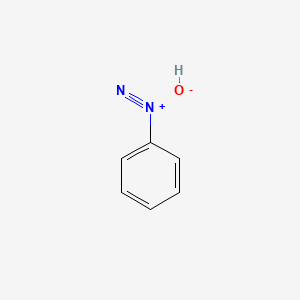
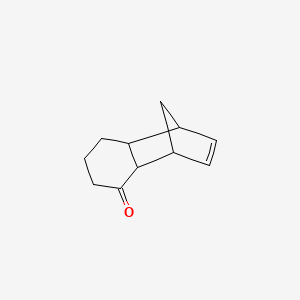

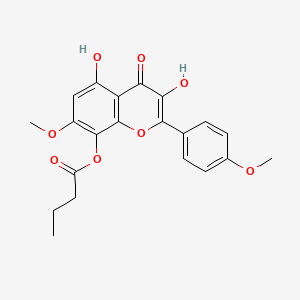
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
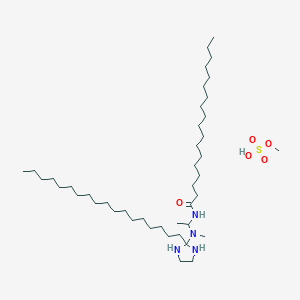
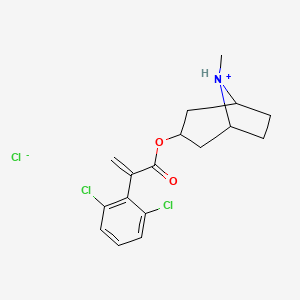
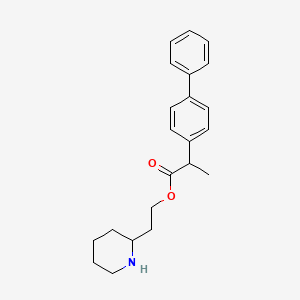
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
